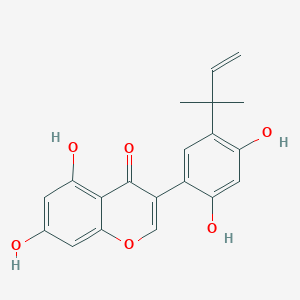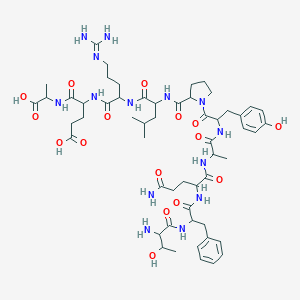
2-(1-Benzylpiperidin-2-yl)ethanol
Übersicht
Beschreibung
2-(1-Benzylpiperidin-2-yl)ethanol is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as BPE or N-ethylpiperidin-2-ylmethylcarbinol. BPE is a white crystalline powder that is soluble in water and ethanol. It has been widely used in scientific research due to its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of BPE is not well understood. However, it has been proposed that BPE acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. BPE has also been found to interact with the opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
BPE has been shown to exhibit various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain. BPE has also been found to exhibit antioxidant properties, which may contribute to its neuroprotective effects. Additionally, BPE has been shown to reduce the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
BPE has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, BPE has been extensively studied, and its pharmacological activities are well characterized. However, one of the limitations of using BPE in lab experiments is its low solubility in water, which may limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on BPE. One area of interest is the development of new derivatives of BPE that exhibit improved pharmacological activities. Additionally, the mechanism of action of BPE needs to be further elucidated to better understand its pharmacological effects. Another area of interest is the potential use of BPE in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Further studies are needed to determine the efficacy of BPE in these conditions.
Wissenschaftliche Forschungsanwendungen
BPE has been extensively used in scientific research due to its various pharmacological activities. It has been shown to exhibit analgesic, anxiolytic, and antidepressant effects. BPE has also been found to possess antitumor and anti-inflammatory properties. Additionally, BPE has been used as a precursor in the synthesis of other piperidine derivatives that exhibit similar pharmacological activities.
Eigenschaften
CAS-Nummer |
119204-13-6 |
|---|---|
Produktname |
2-(1-Benzylpiperidin-2-yl)ethanol |
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
2-(1-benzylpiperidin-2-yl)ethanol |
InChI |
InChI=1S/C14H21NO/c16-11-9-14-8-4-5-10-15(14)12-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2 |
InChI-Schlüssel |
XVVWCBYOAWWICR-UHFFFAOYSA-N |
SMILES |
C1CCN(C(C1)CCO)CC2=CC=CC=C2 |
Kanonische SMILES |
C1CCN(C(C1)CCO)CC2=CC=CC=C2 |
Synonyme |
1-BENZYL-2-(2-HYDROXYETHYL) PIPERIDINE |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione](/img/structure/B54934.png)

![4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54938.png)



![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)






